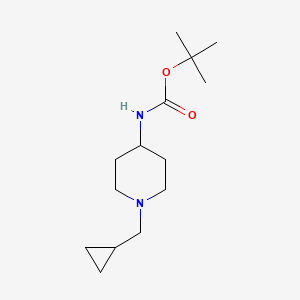
2-Amino-6-(Trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(Trifluoromethoxy)phenol is a compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.12 g/mol . The IUPAC name for this compound is 2-amino-6-(trifluoromethoxy)phenol .
Synthesis Analysis
The synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to riluzole, has been described . The synthesized compounds, particularly benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents .Molecular Structure Analysis
The molecular structure of 2-Amino-6-(Trifluoromethoxy)phenol includes a phenol group, an amino group, and a trifluoromethoxy group . The InChI string representation of the molecule isInChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-6-(Trifluoromethoxy)phenol are not detailed in the search results, the compound is structurally related to riluzole and its derivatives . These compounds have been synthesized to antagonize voltage-dependent Na+ channel currents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.03506292 g/mol . The topological polar surface area of the compound is 55.5 Ų .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
2-Amino-6-(Trifluoromethoxy)phenol: has been investigated for its potential as a drug candidate. Researchers have synthesized derivatives structurally related to riluzole, a neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS). Preliminary results suggest that certain benzamide derivatives of this compound can antagonize voltage-dependent Na⁺ channel currents, making them potential inhibitors of these channels. Additionally, these compounds exhibit low binding affinity for GABA and NMDA receptors .
Neuroprotection and Neurological Disorders
Given its structural similarity to riluzole, 2-Amino-6-(Trifluoromethoxy)phenol may hold promise in neuroprotection. Riluzole is known to slow the progression of ALS, although the precise mechanism remains uncertain. It likely involves inhibition of glutamate release and noncompetitive blockade of NMDA receptors. Further exploration of this compound’s effects on neuronal function could reveal novel therapeutic avenues .
Ion Channel Modulation
The compound affects various ion channels, particularly voltage-dependent sodium channels. By modulating these channels, it could influence neuronal excitability and synaptic transmission. Investigating its impact on specific ion channels may yield insights into neurological disorders and potential therapeutic interventions .
Anxiolytic Properties
While not extensively studied, some benzamide derivatives of 2-Amino-6-(Trifluoromethoxy)phenol exhibit anxiolytic effects. Understanding the underlying mechanisms could contribute to the development of novel anxiolytic drugs .
Anti-Ischemic Effects
Research suggests that riluzole possesses anti-ischemic properties. Given its bioisosteric relationship with riluzole, 2-Amino-6-(Trifluoromethoxy)phenol and its derivatives may also impact ischemic conditions. Investigating their effects on cellular responses to ischemia could be valuable .
Patch-Clamp Techniques and Neuronal Cultures
Researchers have employed patch-clamp techniques to study the electrophysiological properties of these compounds. Neuronal primary cultures provide a relevant model system for assessing their effects on ion channels and neuronal excitability .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-6-(Trifluoromethoxy)phenol is voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for compounds with neuroprotective effects .
Mode of Action
2-Amino-6-(Trifluoromethoxy)phenol and its derivatives, particularly benzamide derivatives, have been shown to antagonize voltage-dependent sodium channel currents . This means that they inhibit the function of these channels, reducing the flow of sodium ions through the channels . This can lead to a decrease in the excitability of neurons, which may contribute to the compound’s neuroprotective effects .
Biochemical Pathways
It is known that the compound has a low binding affinity forGABA and NMDA receptors . These receptors are involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of synaptic plasticity .
Result of Action
The antagonism of voltage-dependent sodium channels by 2-Amino-6-(Trifluoromethoxy)phenol can lead to a decrease in neuronal excitability . This could potentially protect neurons from damage caused by excessive excitation, such as that seen in neurodegenerative diseases .
Propriétés
IUPAC Name |
2-amino-6-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCLVKCMZDKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(Trifluoromethoxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

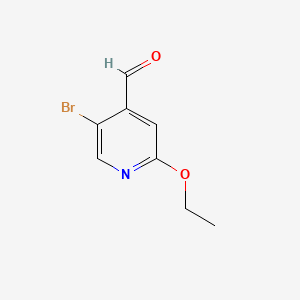

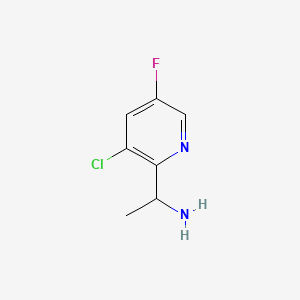
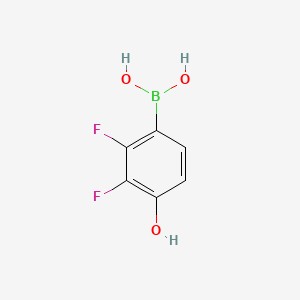
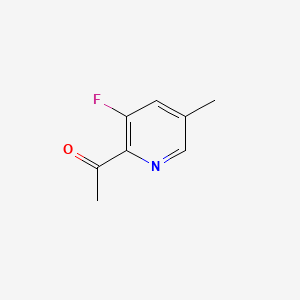
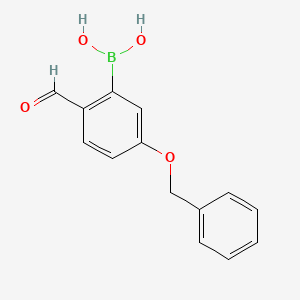
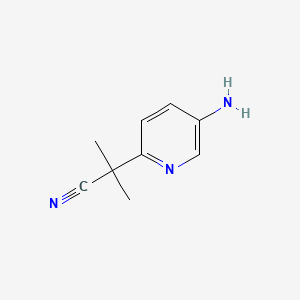
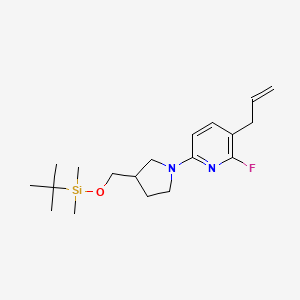
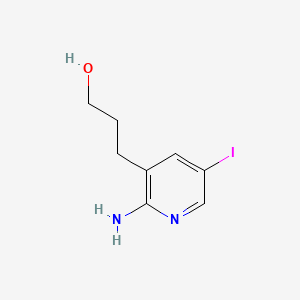
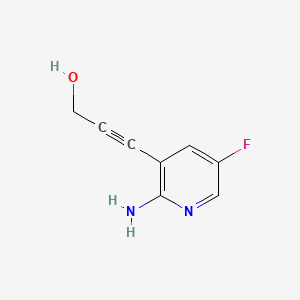
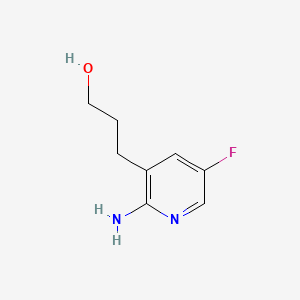
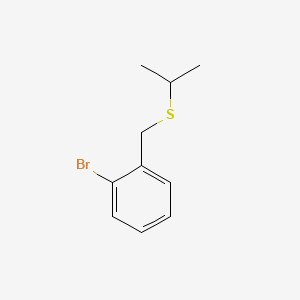
![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)
